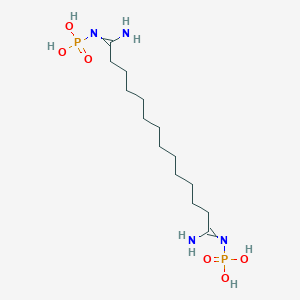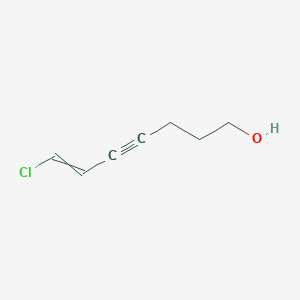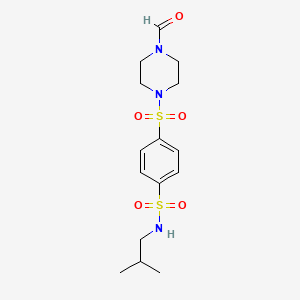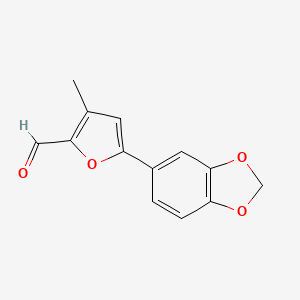
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H11F3O It features a cyclopropyl group attached to a methanol moiety, with a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with a trifluoromethyl-substituted benzene derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for potential therapeutic applications due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(3-(Difluoromethyl)phenyl)cyclopropyl)methanol
Uniqueness:
- The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6,15H,4-5,7H2 |
InChI Key |
PFNGEYYMNCLHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
